molecular formula C7H11N3O2 B156761 6-Amino-1-propyluracil CAS No. 53681-47-3

6-Amino-1-propyluracil

Cat. No. B156761
CAS RN: 53681-47-3
M. Wt: 169.18 g/mol
InChI Key: KTWOUYVBZDZRNV-UHFFFAOYSA-N
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Description

6-Amino-1-propyluracil is a compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of 6-Amino-1-propyluracil involves several steps. The uracil is used as an important component for the synthesis of heterocyclic compounds like pyrrolo-, pyrido-, pyrimidine-pyrimido scaffolds . The synthesis involves three methods with sodium ethanolate in ethanol for 6 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of 6-Amino-1-propyluracil consists of a pyrimidine ring with an amino group at the 6-position and a propyl group at the 1-position .


Chemical Reactions Analysis

The analogs of 6-Amino uracil are essential components due to their biological activities. The uracil is used as an important component for the synthesis of heterocyclic compounds like pyrrolo-, pyrido-, pyrimidine-pyrimido scaffolds . The reaction conditions involve the use of sodium ethanolate in ethanol for 6 hours under heating .

Scientific Research Applications

HPLC Analysis: Separation on Newcrom R1 Column

6-Amino-1-propyluracil can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method involves simple conditions, utilizing a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, consider replacing phosphoric acid with formic acid .

Catalysis and Synthesis

Researchers have explored the synthesis of uracil-based compounds using 6-Amino-1-propyluracil as a starting material. Notably, nano-Ag (nanoscale silver) serves as a catalyst, enabling the efficient synthesis of these compounds in good to high yields. For instance, when reacting 6-Amino-1-propyluracil with indole derivatives, the catalyst remains recyclable for multiple runs .

Safety and Hazards

The safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil, suggests that it is harmful if swallowed. In case of contact with skin or eyes, or if inhaled, it is recommended to seek medical attention .

Relevant Papers The relevant papers retrieved include a review article on the synthesis of heterocyclic compounds using 6-Aminouracil as a starting reagent , and a safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil .

properties

IUPAC Name

6-amino-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOUYVBZDZRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201932
Record name 6-Amino-1-propyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-propyluracil

CAS RN

53681-47-3
Record name 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-propyluracil
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Record name 6-Amino-1-propyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-propyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This method was utilized to prepare the N-3 propylpurines. The starting material used was n-propyl urea condensed with ethyl cyanoacetate in the presence of sodium ethoxide to yield the 6-amino-1-propylpyrimidinedione in moderate yield. Commercially available 3-n-propylxanthine could also be used as the starting material.
[Compound]
Name
N-3 propylpurines
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 47 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 50 g (0.49 mol) of n-propylurea. The solution was stirred at 60°-70° C. for 1 hour. After cooling; white crystals were filtered off and washed with ethanol. Yield 56.2 g (68%) (I). This was stirred in 100 ml of hot water and 60 ml of 2N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 34.3 g (61%) (II) NMR.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
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Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium ethoxide (19.99 g, 293.72 mmol, 2 eq) was dissolved in anhydrous ethanol (210 ml) at 50° C. To the solution was added ethyl 2-cyanoacetate (15.67 ml, 146.86 mmol, 1 eq) then 1-propylurea (15 g, 146.86 mmol, 1 eq), and the mixture was stirred at reflux for 24 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in water (70 ml). The pH of the solution was adjusted to ˜7 by using concentrated HCl. The light yellow solid formed was collected by filtration, washed with water, and dried under vacuum to afford 23.82 g of the desired product (96% yield): The desired isomer was determined via 2D-NMR; 1H NMR (400 MHz, DMSO-d6) δ 10.3 (1H), 6.79 (2H), 4.52 (1H), 3.68-3.70 (2H), 1.50 (2H), 0.85 (3H); m/z (ES+) 170.18
Quantity
19.99 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
15.67 mL
Type
reactant
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Quantity
15 g
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-amino-1-propyluracil used in sensor technology?

A: The research paper describes the use of 6-amino-1-propyluracil (APU) as a template molecule in the creation of molecularly imprinted polymers (MIPs) for sensor applications []. These MIPs are essentially polymeric membranes with recognition sites specifically designed for APU. The synthesis involves using APU alongside functional monomers like ethylene glycol dimethacrylate (EDMA) during a polymerization process. This creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the APU molecule.

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